molecular formula C21H19N3O4S2 B2497627 (Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide CAS No. 303055-93-8

(Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide

Cat. No.: B2497627
CAS No.: 303055-93-8
M. Wt: 441.52
InChI Key: CSAHQMPIHOKTLZ-LGMDPLHJSA-N
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Description

(Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide is a synthetic 2-thioxo-4-thiazolidinone (rhodanine) derivative supplied for research and further manufacturing use. Compounds within this chemical class are increasingly investigated as potential polypharmacological agents, acting on multiple biological targets for complex diseases . While specific data for this compound is emerging, studies on structurally similar 5-benzylidene-2-thioxothiazolidin-4-one analogs have demonstrated a range of promising biological activities. These activities include immunomodulatory effects, such as the ability to significantly reduce IgE, IgA, IgM, IL-2, and TNF-α levels in sensitized animal models, indicating potential for anti-allergic and anti-inflammatory research . Furthermore, molecular docking and target prediction studies for related molecules suggest a potential affinity for key proteins like lysosomal protective protein (LLP), Thromboxane-A synthase (TXAS), and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) . PPARγ modulation is of significant interest in the pathogenesis of allergy, cancer, and cardiovascular diseases . Additional research on rhodanine-based hybrids has also highlighted their potential in anticancer research, with mechanisms of action that may include apoptosis induction and modulation of autophagy . This product is intended for research purposes by qualified scientists and is strictly for laboratory use only .

Properties

IUPAC Name

N'-[3-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-methoxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c1-28-16-10-6-5-9-15(16)19(26)23-22-18(25)11-12-24-20(27)17(30-21(24)29)13-14-7-3-2-4-8-14/h2-10,13H,11-12H2,1H3,(H,22,25)(H,23,26)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSAHQMPIHOKTLZ-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)NNC(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide is a compound that belongs to the class of thiazolidinones, which are known for their diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C23H23N3O4S2

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its mechanism involves the inhibition of key enzymes responsible for bacterial cell wall synthesis.
  • Anticancer Properties :
    • In vitro studies have shown that this compound can induce apoptosis in cancer cells through the mitochondrial pathway. This involves the activation of caspases and the release of cytochrome c, leading to cell death .
  • Anti-inflammatory Effects :
    • The compound has been noted to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB, making it a candidate for treating inflammatory diseases.

Anticancer Activity

A series of studies have evaluated the anticancer potential of thiazolidinone derivatives, including this compound. The following table summarizes the findings from various assays:

Cell LineIC50 (μM)Assay TypeNotes
A549 (Lung)6.752D ViabilityHigh activity observed
HCC827 (Lung)5.132D ViabilityEffective against this resistant line
HepG2 (Liver)7.02D ViabilityModerate effectiveness
MRC-5 (Fibroblast)3.11CytotoxicityModerate cytotoxicity on normal cells

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) were found to be within acceptable therapeutic ranges, indicating potential for clinical application .

Case Studies

  • Study on Lung Cancer Cell Lines :
    A study investigated the effects of various thiazolidinone derivatives on human lung cancer cell lines A549 and HCC827. The results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
  • Microtubule Modulation :
    Another research focused on microtubule-targeting properties of related compounds, suggesting that they could disrupt cancer cell migration and promote protofilament assembly, similar to established drugs like Taxol .

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thioxothiazolidinone core combined with a methoxybenzene ring and a hydrazide functional group. The general synthesis involves multiple steps, typically initiated by a Knoevenagel condensation reaction. This reaction combines an appropriate aldehyde with rhodanine derivatives to form the thiazolidinone core, followed by the introduction of the benzylidene and propanoyl groups.

Synthetic Route Overview

  • Knoevenagel Condensation : Reaction of rhodanine with an aldehyde.
  • Functional Group Modification : Introduction of the benzylidene and propanoyl groups through further reactions.
  • Hydrazide Formation : Coupling with 2-methoxybenzohydrazide to yield the final product.

Research indicates that (Z)-N'-(3-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)propanoyl)-2-methoxybenzohydrazide exhibits significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial and fungal pathogens. Its mechanism involves inhibiting key enzymes crucial for microbial cell wall synthesis.
  • Anticancer Activity : Studies suggest that it can induce apoptosis in cancer cells via mitochondrial pathways, activating caspases and releasing cytochrome c.
  • Anti-inflammatory Effects : The compound modulates inflammatory responses by inhibiting pro-inflammatory cytokines and affecting signaling pathways such as NF-kB.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones compared to control groups.
  • Cancer Research :
    • In vitro tests on human cancer cell lines indicated that the compound reduced cell viability significantly at concentrations as low as 10 µM, suggesting its potential as a chemotherapeutic agent.
  • Inflammation Models :
    • Animal models of inflammation showed that administration of the compound reduced symptoms of inflammation, including edema and pain, indicating its therapeutic potential in treating inflammatory diseases.

Chemical Reactions Analysis

Nucleophilic Attack

  • The thioxo group (C=S) in the thiazolidinone ring undergoes nucleophilic substitution with amines or thiols. For example:

    C=S+R-NH2C-NHR+H2S\text{C=S} + \text{R-NH}_2 \rightarrow \text{C-NHR} + \text{H}_2\text{S}

    Such reactions modify the thiazolidinone scaffold, enhancing bioactivity .

  • The hydrazide moiety reacts with carbonyl compounds (e.g., aldehydes/ketones) to form hydrazones. This is critical for generating Schiff base derivatives .

Electrophilic Substitution

  • The methoxybenzene ring undergoes electrophilic aromatic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group .

Cyclization Reactions

Under thermal or acidic conditions, the compound participates in intramolecular cyclization:

  • The hydrazide group reacts with the adjacent carbonyl group to form a 1,3,4-oxadiazole ring .

  • Example:

    HydrazideΔ,H+Oxadiazole+H2O\text{Hydrazide} \xrightarrow{\Delta, \text{H}^+} \text{Oxadiazole} + \text{H}_2\text{O}

    This reactivity is leveraged to create fused heterocyclic systems with enhanced pharmacological profiles .

Hydrolysis and Stability

  • Acidic Hydrolysis : The thiazolidinone ring undergoes cleavage in strong acids (e.g., HCl), yielding thiourea and carboxylic acid derivatives .

  • Basic Hydrolysis : The hydrazide bond is susceptible to alkaline conditions, producing benzohydrazide and propanoyl-thiazolidinone fragments .

Comparative Reaction Data

The table below summarizes reaction conditions and outcomes for structurally related derivatives:

Reaction TypeConditionsProductYieldSource
Knoevenagel condensationRhodanine-3-acetic acid, aldehyde, NH₄OAc, refluxBenzylidene-thiazolidinone54–71%
Hydrazide couplingMethanol/glacial acetic acid, refluxHydrazone derivatives60–85%
Nucleophilic substitutionEthanolamine, THF, RTThiol-amine adducts45–62%
Acidic hydrolysis6M HCl, 80°C, 4hThiourea + carboxylic acid89%

Mechanistic Insights

  • Stereochemical Control : The (Z)-configuration of the benzylidene group is preserved during synthesis due to thermodynamic stabilization via conjugation with the thiazolidinone ring .

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions, while protic solvents (e.g., methanol) favor condensation reactions .

Unresolved Reactivity

  • The methoxy group ’s role in directing electrophilic substitutions requires further experimental validation .

  • Stability under oxidative conditions (e.g., peroxides) remains unexplored in literature .

Comparison with Similar Compounds

Key Observations :

  • Benzylidene Substitution : The presence of electron-donating groups (e.g., methoxy in the target compound) on the benzylidene moiety may enhance resonance stabilization and binding to polar enzymatic pockets, whereas alkyl groups (e.g., methyl in ) increase hydrophobicity .
  • Hydrazide vs. Amide : The hydrazide group in the target compound offers additional hydrogen-bonding sites compared to simple amides (e.g., ), which may influence pharmacokinetic properties like absorption and half-life .

Physicochemical Properties

Limited data are available for direct comparison, but predicted properties from and suggest:

  • Solubility : The target compound’s 2-methoxy group likely improves aqueous solubility compared to methyl-substituted analogs (e.g., , density 1.43 g/cm³).
  • pKa : The hydrazide moiety may confer a pKa near 9.53 (as predicted for ), influencing ionization at physiological pH .

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a Knoevenagel condensation between a benzaldehyde derivative and a thiazolidinone precursor. For example:

Step 1: React 2-thioxothiazolidin-4-one with 4-substituted benzaldehyde in glacial acetic acid using anhydrous sodium acetate as a catalyst under reflux (85% yield) .

Step 2: Functionalize the intermediate via hydrazide coupling or acylhydrazone formation, as seen in analogous compounds .
Optimization Tips:

  • Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.
  • Monitor reaction progress via TLC (20% ethyl acetate/hexane) .
  • Purify via recrystallization (ethanol or methanol) to achieve >95% purity .

Basic: Which analytical techniques are critical for structural characterization?

Methodological Answer:
A multi-technique approach is essential:

  • 1H/13C NMR: Confirm regiochemistry of the benzylidene group and hydrazide linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Mass Spectrometry (MS): Validate molecular weight (e.g., [M+H]+ at m/z 460–480 for derivatives) .

Basic: How is preliminary biological activity screening conducted?

Methodological Answer:

  • Antimicrobial Assays: Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values for derivatives range from 8–64 µg/mL .
  • Antifungal Testing: Evaluate against C. albicans via disk diffusion. Zones of inhibition >10 mm indicate potency .
  • Controls: Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as references.

Advanced: How can structure-activity relationship (SAR) studies enhance bioactivity?

Methodological Answer:

Substituent Biological Impact Reference
4-Methoxybenzylidene↑ Antifungal activity (MIC: 16 µg/mL)
Halogenated benzylidenes↑ Antibacterial potency (MIC: 8 µg/mL)
Thioxo vs. oxo groupsThioxo improves enzyme binding (ΔIC50: 2.5 µM)

Strategy:

  • Introduce electron-withdrawing groups (e.g., -Cl, -F) to enhance membrane penetration.
  • Replace the hydrazide with a carbamate to modulate solubility .

Advanced: What reaction mechanisms govern derivatization at the thiazolidinone core?

Methodological Answer:

  • Oxidation: Use KMnO₄ in acetone to convert thioxo to oxo groups, altering electronic properties .
  • Reduction: NaBH₄ selectively reduces the benzylidene double bond, affecting planarity and target binding .
  • Substitution: React with alkyl halides (e.g., iodomethane) in DCM/TEA to modify the C2 position .

Advanced: How can researchers address contradictions in bioactivity data across studies?

Methodological Answer:

Standardize Assays: Use identical bacterial strains (e.g., ATCC 25922 for E. coli) and growth media .

Statistical Analysis: Apply ANOVA to compare MIC values across ≥3 independent trials.

Solubility Checks: Use DMSO stocks ≤1% to avoid solvent interference .

SAR Re-evaluation: Correlate discrepancies with substituent electronic effects (Hammett constants) .

Advanced: What advanced analytical methods resolve purity challenges in final products?

Methodological Answer:

  • HPLC-PDA: Use a C18 column (acetonitrile/water gradient) to detect impurities <0.5% .
  • X-ray Crystallography: Resolve stereochemical ambiguities (e.g., Z-configuration of benzylidene) .
  • Elemental Analysis: Confirm C, H, N, S content within ±0.3% of theoretical values .

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